molecular formula C20H27N3O2S B2426931 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide CAS No. 1210788-19-4

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide

Cat. No.: B2426931
CAS No.: 1210788-19-4
M. Wt: 373.52
InChI Key: GEGXHVMEFTXEOY-UHFFFAOYSA-N
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Description

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide is a complex organic compound that features a pyrimidine ring substituted with methyl and methylsulfanyl groups, and a propanamide moiety linked to a dimethylphenoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and thiourea under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the pyrimidine derivative and the 2-(2,6-dimethylphenoxy)ethylamine. This can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It may serve as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: A related compound with a similar pyrimidine core but different substituents.

    2,6-Dimethylphenoxyacetic acid: Shares the dimethylphenoxy moiety but lacks the pyrimidine ring.

Uniqueness

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide is unique due to the combination of its pyrimidine ring with methylsulfanyl and dimethylphenoxyethyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-13-7-6-8-14(2)19(13)25-12-11-21-18(24)10-9-17-15(3)22-20(26-5)23-16(17)4/h6-8H,9-12H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGXHVMEFTXEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)CCC2=C(N=C(N=C2C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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